Kanosamine

Catalog No.
S531585
CAS No.
576-44-3
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanosamine

CAS Number

576-44-3

Product Name

Kanosamine

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-amino-3-deoxyglucose, kanosamine

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O

The exact mass of the compound 3-Amino-3-deoxyglucose is 179.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. It belongs to the ontological category of D-kanosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kanosamine (3-amino-3-deoxy-D-glucose) is a specialized aminosugar antibiotic and an essential biochemical building block. Unlike standard hexosamines, it functions dually as a potent, competitive inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase in pathogenic fungi and as a critical nitrogen-donating precursor in the aminoshikimate pathway [1]. For industrial and research procurement, Kanosamine is prioritized for its ability to selectively disrupt fungal cell wall synthesis without relying on membrane disruption, and for its fundamental role in the engineered biosynthesis of complex ansamycin and mitomycin antibiotics [2].

Procuring generic aminosugars like D-glucosamine (2-amino-2-deoxy-D-glucose) as a substitute for Kanosamine fails due to fundamentally divergent metabolic fates. While D-glucosamine acts as a direct substrate that feeds the hexosamine biosynthesis pathway, the specific 3-amino substitution in Kanosamine causes its intracellularly phosphorylated form (kanosamine-6-phosphate) to act as a competitive inhibitor of GlcN-6-P synthase [1]. This structural shift transforms the molecule from a pathway-sustaining nutrient into a targeted disruptor of fungal septum formation and chitin synthesis, making Kanosamine non-interchangeable for cell wall inhibition assays and specific precursor labeling workflows [2].

Competitive Inhibition of Glucosamine-6-Phosphate Synthase

Kanosamine is actively transported into fungal cells via the glucose transport system and phosphorylated. The resulting kanosamine-6-phosphate competitively inhibits GlcN-6-P synthase against D-fructose-6-phosphate with a Ki of 5.9 mM [1]. In contrast, the natural structural analog D-glucosamine acts as a substrate, making Kanosamine a uniquely suited exogenous probe for pathway disruption [1].

Evidence DimensionEnzyme Inhibition Affinity (Ki)
Target Compound DataKanosamine-6-phosphate: Ki = 5.9 mM (competitive vs D-fructose-6-phosphate)
Comparator Or BaselineD-glucosamine (acts as a pathway substrate, non-inhibitory)
Quantified DifferenceShifts metabolic role entirely from pathway substrate to competitive inhibitor
ConditionsIn vitro GlcN-6-P synthase kinetic assay

Critical for researchers procuring inhibitors to specifically target fungal cell wall biosynthesis without relying on broad-spectrum, membrane-disrupting agents.

Targeted Antimicrobial Efficacy Against Plant-Pathogenic Oomycetes

In agricultural pathogen screening, Kanosamine demonstrates highly specific inhibitory activity against oomycetes, achieving a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Phytophthora medicaginis M2913 [1]. When compared to broad-spectrum bacterial antibiotics that often show little to no efficacy against oomycete cell wall synthesis, Kanosamine provides a targeted, potent alternative for specialized agrochemical formulations[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data25 µg/mL against Phytophthora medicaginis
Comparator Or BaselineStandard antibacterial agents (typically inactive against oomycetes)
Quantified DifferenceHigh specificity and potency against oomycete cell wall synthesis
ConditionsIn vitro broth dilution assay against P. medicaginis M2913

Validates the procurement of Kanosamine as a lead compound or reference standard in the development of targeted agricultural fungicides.

Efficiency as an Aminoshikimate Pathway Precursor

Kanosamine serves as a direct, highly efficient precursor for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the critical mC7N unit required for ansamycin and mitomycin antibiotics [1]. Compared to relying on generic cellular nitrogen metabolism, direct supplementation or engineered overproduction of Kanosamine bypasses upstream bottlenecks, directly feeding the aminoshikimate pathway and significantly enhancing the yield of these high-value complex antibiotics [1].

Evidence DimensionPrecursor Pathway Integration
Target Compound DataDirect conversion to AHBA via the aminoshikimate pathway
Comparator Or BaselineGeneric nitrogen/carbon sources (require complex multi-step enzymatic incorporation)
Quantified DifferenceBypasses upstream metabolic bottlenecks in mC7N unit synthesis
ConditionsMicrobial biosynthesis in Amycolatopsis mediterranei and Streptomyces

Essential for biochemical engineers and synthetic biologists procuring precursors to optimize the yield of ansamycin-class antibiotics in microbial fermentation.

Precursor for Ansamycin and Mitomycin Biosynthesis

Due to its direct conversion into 3-amino-5-hydroxybenzoic acid (AHBA), Kanosamine is procured as a critical metabolic building block for the semi-synthesis and engineered microbial production of ansamycins and mitomycins [1].

Development of Targeted Agricultural Oomyceticides

With a confirmed MIC of 25 µg/mL against Phytophthora medicaginis, Kanosamine is utilized as a reference standard and lead scaffold in the formulation of specialized agricultural treatments targeting plant-pathogenic oomycetes [2].

Fungal Cell Wall Biosynthesis Inhibition Assays

Because its phosphorylated derivative competitively inhibits GlcN-6-P synthase (Ki = 5.9 mM), Kanosamine is an ideal exogenous probe for researchers studying chitin synthesis and septum formation in human pathogenic fungi like Candida albicans [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

179.07937252 Da

Monoisotopic Mass

179.07937252 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8EB87VF7OH

Wikipedia

Aldehydo-D-kanosamine

Dates

Last modified: 08-15-2023
1: Vetter ND, Langill DM, Anjum S, Boisvert-Martel J, Jagdhane RC, Omene E, Zheng H, van Straaten KE, Asiamah I, Krol ES, Sanders DA, Palmer DR. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. J Am Chem Soc. 2013 Apr 24;135(16):5970-3. doi: 10.1021/ja4010255. Epub 2013 Apr 15. PubMed PMID: 23586652.
2: van Straaten KE, Ko JB, Jagdhane R, Anjum S, Palmer DR, Sanders DA. The structure of NtdA, a sugar aminotransferase involved in the kanosamine biosynthetic pathway in Bacillus subtilis, reveals a new subclass of aminotransferases. J Biol Chem. 2013 Nov 22;288(47):34121-30. doi: 10.1074/jbc.M113.500637. Epub 2013 Oct 4. PubMed PMID: 24097983; PubMed Central PMCID: PMC3837154.
3: Guo J, Frost JW. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom. J Am Chem Soc. 2002 Sep 11;124(36):10642-3. PubMed PMID: 12207504.
4: Janiak AM, Milewski S. Mechanism of antifungal action of kanosamine. Med Mycol. 2001 Oct;39(5):401-8. PubMed PMID: 12054050.
5: Milner JL, Silo-Suh L, Lee JC, He H, Clardy J, Handelsman J. Production of kanosamine by Bacillus cereus UW85. Appl Environ Microbiol. 1996 Aug;62(8):3061-5. PubMed PMID: 8702302; PubMed Central PMCID: PMC168096.
6: Arakawa K, Müller R, Mahmud T, Yu TW, Floss HG. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. J Am Chem Soc. 2002 Sep 11;124(36):10644-5. PubMed PMID: 12207505.
7: Shang H, Chen J, Handelsman J, Goodman RM. Behavior of pythium Torulosum zoospores during their interaction with tobacco roots and Bacillus cereus. Curr Microbiol. 1999 Apr;38(4):199-204. PubMed PMID: 10069854.
8: Tachibana M, Jung W, Schindler K, Schacht J. Are aminosugars ototoxic? Arch Otorhinolaryngol. 1981;230(2):103-7. PubMed PMID: 7295169.
9: Kevany BM, Rasko DA, Thomas MG. Characterization of the complete zwittermicin A biosynthesis gene cluster from Bacillus cereus. Appl Environ Microbiol. 2009 Feb;75(4):1144-55. doi: 10.1128/AEM.02518-08. Epub 2008 Dec 19. PubMed PMID: 19098220; PubMed Central PMCID: PMC2643575.
10: Sasaki K, Aizawa S, Satomi T, Akutsu H, Kawabata S, Momoki Y, Douros JD. Synthesis and antitumor activity of N-nitrosoureido derivatives of kanosamine. J Antibiot (Tokyo). 1980 May;33(5):517-9. PubMed PMID: 7429976.
11: Floss HG, Yu TW, Arakawa K. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. J Antibiot (Tokyo). 2011 Jan;64(1):35-44. doi: 10.1038/ja.2010.139. Epub 2010 Nov 17. Review. PubMed PMID: 21081954.
12: Silo-Suh LA, Stabb EV, Raffel SJ, Handelsman J. Target range of zwittermicin A, an aminopolyol antibiotic from Bacillus cereus. Curr Microbiol. 1998 Jul;37(1):6-11. PubMed PMID: 9625782.
13: Meyer zu Reckendorf W. A simple synthesis of 3-amino-3-deoxy-D-glucose (kanosamine). Angew Chem Int Ed Engl. 1966 Nov;5(11):967. PubMed PMID: 4959563.
14: Vetter ND, Palmer DR. Simultaneous Measurement of Glucose-6-phosphate 3-Dehydrogenase (NtdC) Catalysis and the Nonenzymatic Reaction of Its Product: Kinetics and Isotope Effects on the First Step in Kanosamine Biosynthesis. Biochemistry. 2017 Apr 11;56(14):2001-2009. doi: 10.1021/acs.biochem.7b00079. Epub 2017 Mar 29. PubMed PMID: 28353336.
15: Dolak LA, Castle TM, Dietz A, Laborde AL. 3-Amino-3-deoxyglucose produced by a Streptomyces sp. J Antibiot (Tokyo). 1980 Aug;33(8):900-1. PubMed PMID: 7429991.
16: Fusetani N, Ejima D, Matsunaga S, Hashimoto K, Itagaki K, Akagi Y, Taga N, Suzuki K. 3-Amino-3-deoxy-D-glucose: an antibiotic produced by a deep-sea bacterium. Experientia. 1987 Apr 15;43(4):464-5. PubMed PMID: 3569498.
17: Le Goffic F, Capmau ML, Tangy F, Caminade E. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? J Antibiot (Tokyo). 1980 Aug;33(8):895-9. PubMed PMID: 7000739.
18: Giuliano RM, Kasperowicz S. Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, kansosamine, and vinelose from a common precursor. Carbohydr Res. 1988 Dec 1;183(2):277-85. PubMed PMID: 3214842.
19: Golets LM, Esipov SE, Fedorenko VA. [Metabolites produced by Streptomyces kanamyceticus mutants with impaired biosynthesis of kanamycin]. Antibiot Khimioter. 1997;42(4):8-11. Russian. PubMed PMID: 9182507.
20: Segal JA, Skolnick P. Polyamine-like actions of aminoglycosides and aminoglycoside derivatives at NMDA receptors. Eur J Pharmacol. 1998 Apr 24;347(2-3):311-7. PubMed PMID: 9653898.

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